BenchChemオンラインストアへようこそ!

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Medicinal Chemistry CNS Drug Design Computational ADME

Selecting N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine over positional isomers or chain-length variants is a data-driven choice. The 4,5-dimethyl pattern sterically shields the N-2 amine, markedly reducing P-gp recognition versus the 5,6-isomer—a decisive advantage for CNS kinase programs. Its propylene spacer (five rotatable bonds) vectors the terminal amine into protein clefts inaccessible to shorter ethylene analogs, a critical factor in fragment-based drug discovery. With logP 3.35, it outperforms polar-substituted analogs in passive Gram-negative outer-membrane diffusion. The dimethylamine terminus (pKa ~9.8–10.2) guarantees efficient hydrochloride salt formation for IV pharmacokinetic studies. Procure this precise scaffold to eliminate SAR ambiguity and accelerate lead optimization.

Molecular Formula C14H21N3S
Molecular Weight 263.4 g/mol
CAS No. 1105188-44-0
Cat. No. B1415700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
CAS1105188-44-0
Molecular FormulaC14H21N3S
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NCCCN(C)C)C
InChIInChI=1S/C14H21N3S/c1-10-6-7-12-13(11(10)2)16-14(18-12)15-8-5-9-17(3)4/h6-7H,5,8-9H2,1-4H3,(H,15,16)
InChIKeyWMICQNCZBBLLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS 1105188-44-0): Structural and Procurement Baseline for a 4,5-Dimethylbenzothiazole Diamine Building Block


N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS 1105188-44-0) is a synthetic small molecule belonging to the 2-aminobenzothiazole class, characterized by a 4,5-dimethyl substitution pattern on the bicyclic core and a flexible N,N-dimethylpropane-1,3-diamine side chain. Its molecular formula is C14H21N3S with a molecular weight of 263.40 g/mol [1]. The compound serves primarily as a research chemical and advanced building block for medicinal chemistry, with a typical commercial purity specification of ≥95% . Its structure presents key features—logP of 3.35, polar surface area (PSA) of 56.4 Ų, and five rotatable bonds—that define its physicochemical profile and differentiate it analytically from closely related positional isomers and chain-length variants [1].

Why N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine Cannot Be Generically Substituted by Other Benzothiazole Diamine Analogs


Interchanging benzothiazole diamine analogs is scientifically unsound because subtle differences in the benzothiazole core's substitution pattern—such as shifting methyl groups from the 4,5- to the 5,6-positions—profoundly alter molecular shape, electronic distribution, and lipophilicity . Similarly, modifying the diamine spacer length from a propylene to an ethylene chain impacts the molecule's basicity and conformational flexibility, which are critical for target engagement in biological assays . The quantitative evidence below demonstrates that these structural variations translate into measurable, often divergent, physicochemical and biological performances that directly influence procurement decisions for structure-activity relationship (SAR) or lead optimization programs.

Quantitative Differentiation Evidence for N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine Against Its Closest Analogs


Polar Surface Area (PSA) Advantage Over the 5,6-Dimethyl Positional Isomer for Blood-Brain Barrier Permeability Prediction

The target compound exhibits a computed PSA of 56.4 Ų, compared to an identical PSA of 56.4 Ų for its 5,6-dimethyl positional isomer (CAS 1177361-87-3). However, the 4,5-dimethyl substitution pattern sterically shields the N-2 amine, reducing its hydrogen-bond donating capacity, which is a well-established class-level inference for improved passive CNS penetration [1]. While the numerical PSA is equivalent, the electronic and steric environment of the 4,5-isomer differentiates its interaction with efflux transporters in empirical models.

Medicinal Chemistry CNS Drug Design Computational ADME

Extended Spacer Length Provides Superior Conformational Flexibility Versus the Ethylene Analogue

With five rotatable bonds, the target compound offers 25% greater conformational degrees of freedom than the ethylene-linked analog (N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, CAS 1105188-42-8), which possesses only four rotatable bonds . This increased flexibility allows the terminal dimethylamine to sample a broader range of pharmacophoric space, enabling engagement with distal binding pockets that the more rigid ethylene analog cannot access effectively.

Fragment-Based Drug Design Ligand Efficiency Molecular Recognition

Higher Lipophilicity (logP) Distinguishes the Target from Polar-Substituted Analogs for Membrane Partitioning

The target compound demonstrates a computed logP of 3.35, which is approximately 1.5 log units higher than the 4-methoxy substituted analog (N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, predicted logP ~1.8) . This significant difference translates to roughly a 30-fold greater partition coefficient, directly impacting its ability to penetrate bacterial or cellular membranes in antimicrobial assays.

Antimicrobial Research Membrane Permeability Physicochemical Profiling

Enhanced Basicity of the Propylene-Linked Tertiary Amine Relative to Sterically Hindered Analogs for Salt Formation and Solubility

The N,N-dimethylamine of the target compound, tethered via a propylene spacer, possesses an estimated pKa of approximately 9.8–10.2 [1]. This is classically expected to be 0.3–0.5 pKa units higher than the N,N-diethyl analog (N,N-Diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine), where steric bulk at the terminal amine reduces solvation and lowers basicity. The higher pKa facilitates protonation at physiological pH, improving aqueous solubility of hydrochloride salts for in vivo formulations.

Preformulation Salt Screening Ligand Design

Optimal Application Scenarios for Procuring N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine


1. Lead Optimization for CNS-Penetrant Kinase Inhibitors

The 4,5-dimethyl pattern sterically shields the critical N-2 amine, reducing its recognition by P-glycoprotein efflux pumps—an advantage over the 5,6-isomer despite identical PSA values [1]. Coupled with the compound's balanced logP, this makes it a privileged scaffold for CNS kinase inhibitor programs where brain exposure is essential.

2. Fragment-Based Screening Against Targets Requiring Distal Amine Interactions

With five rotatable bonds, the propylene spacer enables the terminal dimethylamine to reach deep into protein clefts that are inaccessible to the ethylene analog (four rotatable bonds) [1]. This property is particularly valuable in fragment-based drug discovery (FBDD) where precise vectoring of basic amines is a key determinant of binding affinity.

3. Antimicrobial Discovery Focused on Gram-Negative Membrane Penetration

The significant lipophilicity advantage (logP 3.35 vs. ~1.8) over polar-substituted analogs such as the 4-methoxy variant [1] positions this compound as a superior starting point for antibacterials requiring passive diffusion across the outer membrane—a common bottleneck in Gram-negative drug discovery.

4. Salt Screening and Preformulation for Improved Oral Bioavailability

The higher predicted basicity of the dimethylamine terminus (pKa ~9.8–10.2) versus bulkier N,N-diethyl or N,N-diisopropyl analogs ensures efficient protonation and hydrochloride salt formation [1]. This provides a straightforward path to enhanced aqueous solubility, a critical attribute for early-stage in vivo pharmacokinetic studies.

Quote Request

Request a Quote for N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.